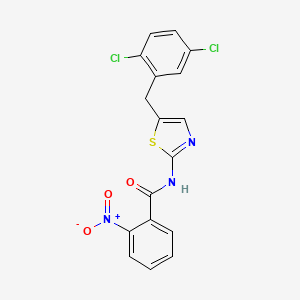

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide

Description

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide (molecular formula: C₁₇H₁₁Cl₂N₃O₃S) is a benzamide derivative featuring a thiazole ring substituted with a 2,5-dichlorobenzyl group and a nitro group at the 2-position of the benzamide moiety . Key attributes include:

Properties

IUPAC Name |

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O3S/c18-11-5-6-14(19)10(7-11)8-12-9-20-17(26-12)21-16(23)13-3-1-2-4-15(13)22(24)25/h1-7,9H,8H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDLBWGQVTXRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301175-57-5 | |

| Record name | N-(5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL)-2-NITROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorobenzyl chloride, which is then reacted with thioamide to form the thiazole ring. The resulting intermediate is further reacted with 2-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding amine derivatives.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and thiazole ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Nitazoxanide Analogue (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide)

- Molecular Formula : C₁₂H₇ClF₂N₂O₂S .

- Key Differences: Substituents: Nitazoxanide’s analogue has a 5-chlorothiazole and 2,4-difluorobenzamide, whereas the target compound features a dichlorobenzyl-thiazole and 2-nitrobenzamide. Biological Target: Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

- Synthesis : Prepared via reaction of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .

N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitrobenzofuran-2-carbohydrazide

- Key Features: Contains a benzofuran ring with nitro and hydroxyl groups, coupled to an ethylamino-substituted dihydrothiazole .

- Structural Contrasts: The benzofuran core vs. benzamide in the target compound.

- Synthesis : Involves condensation of carbohydrazide derivatives with acetaldehyde, followed by functionalization at the hydroxyl position .

General Structural Trends and Bioactivity Implications

- Lipophilicity: Dichlorobenzyl substitution likely increases logP compared to ethylamino or fluorinated analogs, favoring passive diffusion across biological membranes.

Research Findings and Data Analysis

Crystallographic Insights

- The target compound’s structure was validated using crystallographic techniques (e.g., SHELX programs), which are standard for small-molecule refinement . Hydrogen-bonding patterns, such as N–H⋯N interactions observed in nitazoxanide analogs, may stabilize molecular packing and influence solubility .

Biological Activity

N-(5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C17H12Cl2N2OS

- Molecular Weight : 363.26 g/mol

- IUPAC Name : N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

- SMILES : C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

The compound features a thiazole ring fused with a benzamide structure, which is characteristic of many biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Its mechanism may involve the inhibition of bacterial fatty acid synthesis by targeting enoyl-acyl carrier protein reductases (FabI and FabK), similar to other thiazole derivatives .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Biological Activity Data

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | |

| Anticancer | HeLa cells | Induction of apoptosis | |

| Enzyme Inhibition | FabI/FabK | Competitive inhibition |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .

- Cancer Cell Studies : In vitro studies using HeLa cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table illustrates the comparison between this compound and other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of fatty acid synthesis |

| 2-substituted thiazoles | Moderate | Variable | Diverse mechanisms including enzyme inhibition |

| Thiazole-based anticancer agents | Yes | High | Apoptosis induction through caspase activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.